6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZANHVNKPKFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726389 | |
| Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913952-59-7 | |
| Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-phenylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Researcher's Guide to 6-Chloro-2-phenylpyrimidine-4-carboxylic acid: From Procurement to Application in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a testament to its synthetic versatility and its ability to engage with a wide array of biological targets. This in-depth technical guide is dedicated to a particularly valuable building block: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid . Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of this compound, from navigating its commercial acquisition to its strategic application in the synthesis of potential therapeutics, with a focus on kinase inhibitors.
Part 1: Sourcing and Procurement of this compound
The journey of any research project hinges on the quality and accessibility of its starting materials. For this compound (CAS No. 251313-24-9), a reliable and well-documented source is paramount to ensure the reproducibility and integrity of experimental results.
Supplier Landscape and Cost Analysis
A survey of the chemical supplier market indicates that this compound is readily available from a number of vendors, catering to both small-scale research and larger developmental needs. When selecting a supplier, researchers should prioritize the availability of a comprehensive Certificate of Analysis (CoA), detailing purity (typically via HPLC and NMR), identity confirmation, and the absence of significant impurities.
Below is a comparative table of suppliers offering this compound. Prices are estimates and subject to change based on quantity, purity, and market fluctuations. It is always advisable to request a formal quote from the supplier.
| Supplier | Purity | Representative Quantity | Estimated Cost (USD) |
| BLD Pharmatech | ≥95% | 1 g | ~$58 |
| BenchChem | >97% | 1 g | ~$55 |
| Alichem | ≥97% | 1 g | ~$40 |
| Key Organics | >95% | 1 g | ~$77 |
| Combi-Blocks | ≥97% | 1 g | ~$44 |
| Matrix Scientific | >95% | 1 g | ~$45 |
Part 2: The Scientific Rationale: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its potential as a scaffold for the synthesis of bioactive molecules. Its structure is endowed with two key functional handles that allow for systematic chemical modification: the carboxylic acid at the 4-position and the reactive chlorine atom at the 6-position. This dual functionality makes it an ideal starting point for creating libraries of compounds for high-throughput screening, particularly in the realm of kinase inhibitors.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrimidine core of our title compound is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thereby inhibiting their function.[1]
The strategic derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR). Modifications at the 4-position via amide coupling can introduce substituents that interact with the solvent-exposed region of the kinase, influencing potency and selectivity. The 6-position, via substitution of the chlorine, can be functionalized to probe deeper into the ATP-binding pocket or to modulate the physicochemical properties of the molecule.
Caption: Targeting Kinase Signaling with Pyrimidine Derivatives.
Part 3: Experimental Protocols for Scaffold Derivatization
The following protocols provide detailed, step-by-step methodologies for the two primary transformations of this compound. These are presented as self-validating systems, with integrated checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Amide Coupling at the C4-Carboxylic Acid
This protocol describes the formation of an amide bond between the carboxylic acid of the pyrimidine core and a primary or secondary amine. The choice of coupling agent is critical; here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used reagent that minimizes side reactions.[2]
Objective: To synthesize a 6-chloro-2-phenylpyrimidine-4-carboxamide derivative.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Workflow for Amide Coupling Reaction.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (3.0 equivalents). Stir for 5 minutes at room temperature. Add HATU (1.2 equivalents) portion-wise.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid and the appearance of the less polar amide product indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, quench with water and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by NMR and LC-MS.
Protocol 2: Suzuki Cross-Coupling at the C6-Chloro Position
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the introduction of aryl or heteroaryl substituents at the 6-position of the pyrimidine ring, which can significantly influence kinase inhibitory activity and selectivity.[3][4]
Objective: To synthesize a 6-aryl-2-phenylpyrimidine-4-carboxylic acid derivative.
Materials:
-
This compound derivative (e.g., an amide from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
Experimental Workflow:
Caption: Workflow for Suzuki Cross-Coupling Reaction.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 6-chloro-2-phenylpyrimidine-4-carboxamide (1.0 equivalent), the boronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents). Add the 1,4-dioxane/water mixture.
-
Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition and Heating: Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux (typically 80-100 °C).
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc (3x).
-
Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography and confirm its identity and purity by NMR and LC-MS.
Conclusion
This compound is a highly valuable and synthetically tractable scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its commercial availability and the robust chemical methodologies for its derivatization make it an attractive starting point for medicinal chemistry campaigns. By systematically exploring the chemical space around this core through techniques such as amide coupling and cross-coupling reactions, researchers can generate diverse libraries of compounds for biological screening and advance the discovery of new medicines.
References
-
Alichem. This compound. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-Ligand Interaction and the Impact of Crystal Water. Journal of Medicinal Chemistry, 47(1), 224–232. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyrimidine Scaffolds: A Guide to Key Targets and Validation Strategies
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Legacy of the Pyrimidine Nucleus in Medicine
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA[1][2]. This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry[3]. Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allow it to interact with a vast array of biological targets with high affinity and specificity[1][4][5]. Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutics, from anticancer and antiviral agents to antihypertensives and antimicrobials[2][3][6].
This guide moves beyond a simple cataloging of pyrimidine-based drugs. Instead, it offers a deep dive into the strategic targeting of key molecular pathways where this versatile scaffold has proven most impactful. We will explore the causality behind why pyrimidine structures are particularly effective against these targets and provide robust, field-tested protocols for their validation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of pyrimidine chemistry in their therapeutic programs.
Part 1: Key Therapeutic Targets in Oncology
Cancer remains a primary focus for the application of pyrimidine-based compounds due to their ability to interfere with fundamental processes of cell growth, proliferation, and survival[6][7][8].
Protein Kinases: The Master Regulators of Cell Signaling
Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylating specific amino acids. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The pyrimidine scaffold is exceptionally well-suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.
A. Epidermal Growth Factor Receptor (EGFR)
-
Mechanistic Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/Akt, promoting cell proliferation and survival.[1] Pyrimidine-based inhibitors are designed to compete with ATP, preventing the autophosphorylation of the kinase domain and blocking downstream signal transduction. Many successful non-small cell lung cancer (NSCLC) therapeutics are built around a pyrimidine core.[1]
-
Key Pyrimidine-Based Drugs: Gefitinib, Erlotinib, Lapatinib, and Osimertinib.[4]
-
Signaling Pathway Visualization:
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine compounds.
B. Cyclin-Dependent Kinases (CDKs)
-
Mechanistic Rationale: CDKs are essential for cell cycle progression. Their overactivity can lead to uncontrolled cell division. Pyrimidine derivatives can be designed to inhibit specific CDKs, such as CDK4/6, thereby inducing cell cycle arrest, typically at the G1/S checkpoint.[1]
-
Key Pyrimidine-Based Drugs: Abemaciclib, Palbociclib, Ribociclib.[1]
-
Example Data: A pyrimidine derivative, compound 117, demonstrated potent inhibition of the CDK4/6/Rb/E2F signaling pathway and showed greater antiproliferative activity against MCF-7 breast cancer cells than the control drug, Abemaciclib.[1]
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| Compound 117 | CDK4/6 | MCF-7 | 2.95 ± 0.15 | [1] |
| Abemaciclib (Control) | CDK4/6 | MCF-7 | > Compound 117 | [1] |
C. Other Relevant Kinase Targets
-
Fibroblast Growth Factor Receptor 3 (FGFR3): An attractive target in bladder cancer, where pyrimidine derivatives have induced tumor regression in xenograft mouse models.[6]
-
Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway frequently mutated in cancer.[2]
DNA Synthesis and Repair: The Antimetabolite Approach
Pyrimidine analogs that mimic endogenous nucleobases are among the oldest and most effective anticancer agents. They disrupt DNA synthesis and integrity, leading to cell death.
-
Mechanism of Action: These compounds act through several mechanisms:
-
Inhibition of DNA Polymerase: After being converted to their triphosphate form, analogs like Cytarabine (ara-C) are incorporated into the growing DNA strand, causing chain termination.[9]
-
Inhibition of Key Enzymes: 5-Fluorouracil (5-FU) inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
DNA Damage: Some compounds can be directly incorporated into DNA, compromising its structural integrity and function.[9]
-
-
Key Pyrimidine-Based Drugs: 5-Fluorouracil, Cytarabine (ara-C), Gemcitabine, 5-Azacytidine.[9]
-
Target Validation Workflow:
Caption: A streamlined workflow for identifying and validating pyrimidine antimetabolites.
Microtubule Dynamics
Microtubules are crucial for cell division, and disrupting their dynamics is a proven anticancer strategy.[1] Certain pyrimidine compounds have been identified as microtubule-targeting agents (MTAs), inhibiting the polymerization of α- and β-tubulin heterodimers and arresting cells in mitosis.[1]
Part 2: Targets in Infectious and Inflammatory Diseases
The versatility of the pyrimidine scaffold extends beyond oncology into the treatment of infectious and inflammatory conditions.
Viral and Bacterial Enzymes
Many pyrimidine analogs serve as effective antimicrobial and antiviral agents by targeting enzymes essential for pathogen replication.[3][6]
-
Viral Polymerases: Pyrimidine-based nucleoside analogs can inhibit viral DNA or RNA polymerases. For instance, Zidovudine is a classic anti-HIV drug.[4][5] More recently, pyrimidine compounds have been identified that target the influenza PB2 cap-binding domain, potently inhibiting the viral polymerase.[1]
-
Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleic acids in bacteria. Trimethoprim, a pyrimidine derivative, is a selective inhibitor of bacterial DHFR.[2]
Enzymes in Inflammation
Pyrimidine derivatives have shown potential in treating inflammatory diseases by targeting key enzymes in pro-inflammatory pathways.[6][7]
-
Lipoxygenase (LOX): LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Several pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent LOX inhibitors.[10]
| Compound | Target | IC50 (µM) | Citation |
| Derivative 2a | Lipoxygenase | 42 | [10] |
| Derivative 2f | Lipoxygenase | 47.5 | [10] |
| Chalcone 1g | Lipoxygenase | 17 | [10] |
Part 3: Experimental Protocols for Target Validation
A rigorous, systematic approach to target validation is crucial for successful drug development. The following protocols represent self-validating systems commonly employed in the field.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine compound against a specific protein kinase (e.g., EGFR).
-
Causality: This assay directly measures the compound's ability to inhibit the primary catalytic activity of the target enzyme. A luminescent readout, which measures the amount of ATP remaining after the kinase reaction, provides a highly sensitive and quantitative measure of inhibition.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute the pyrimidine test compound in DMSO, then further dilute in kinase buffer to create 2X final concentrations.
-
Prepare a 2X solution of the kinase (e.g., recombinant human EGFR) in kinase buffer.
-
Prepare a 2X solution of the substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately assessed.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 2X serially diluted compound to the appropriate wells.
-
Add 5 µL of 2X kinase solution to all wells except the negative control.
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 20 µL of a commercial luminescent kinase assay reagent (which contains luciferase) to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 2: Cell-Based Cytotoxicity/Proliferation Assay (MTT)
-
Objective: To assess the effect of a pyrimidine compound on the viability and proliferation of a cancer cell line.
-
Causality: This assay measures the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable cells. A decrease in signal indicates either cytotoxicity or anti-proliferative effects.
-
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 for EGFR inhibitors) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in the cell culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the blank wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration to calculate the IC50 value.
-
-
References
-
Genc, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(11), 2533. [Link]
-
Yadav, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 225–241. [Link]
-
Bhingaradiya, N., & Pocha, N. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. [Link]
-
Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. [Link]
-
Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(12), 2496. [Link]
-
Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
-
Pizzorno, G., Diasio, R. B., & Cheng, Y. (2003). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Jadhav, S. S., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 3(5), 181-193. [Link]
-
Singh, H., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(2), e2100271. [Link]
-
Jadhav, S. S., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. jrasb.com [jrasb.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
Structure-activity relationship of 2-phenylpyrimidine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenylpyrimidine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylpyrimidine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will explore the nuanced effects of structural modifications on the biological activity of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic choices and the self-validating nature of the described experimental protocols.
Introduction: The 2-Phenylpyrimidine Scaffold
The 2-phenylpyrimidine core is a privileged heterocyclic motif renowned for its versatile biological activities. Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways.[1][2][3] The planarity of the pyrimidine ring, coupled with the diverse substitution patterns possible on both the phenyl and pyrimidine moieties, allows for fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the discovery of 2-phenylpyrimidine derivatives as effective anticancer, antifungal, and anti-inflammatory agents.[4][5][6][7]
The core structure's ability to engage in key interactions within enzyme active sites, such as hydrogen bonding and hydrophobic packing, underpins its success. The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, mimicking the adenine moiety of ATP, thus enabling competitive inhibition of kinases.[8] This guide will dissect the SAR of this scaffold, focusing on how specific substitutions dictate potency, selectivity, and mechanism of action against various biological targets.
The General Synthetic Pathway: A Validated Approach
A common and effective method for synthesizing the 2-phenylpyrimidine core involves a cyclocondensation reaction. A widely used approach utilizes the reaction of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. An alternative robust strategy involves the cyclocondensation of 3-phenylpropiolonitrile with binucleophilic reagents like guanidine or urea.[9]
A representative synthetic scheme for a series of 2-phenylpyrimidine derivatives targeting Bruton's tyrosine kinase (BTK) starts from 4-nitrobenzaldehyde.[10] This multi-step synthesis allows for the introduction of diverse functionalities at key positions, which is fundamental for exploring the SAR.
Experimental Protocol: General Synthesis of 2-Phenylpyrimidine Derivatives
This protocol is a synthesized representation of methodologies found in the literature for creating a 2-phenylpyrimidine scaffold, which can then be further modified.[4][10]
-
Step 1: Formation of Benzamidine Intermediate. A substituted benzonitrile is reacted with ammonium chloride to form the corresponding benzamidine hydrochloride. This step is crucial as the benzamidine provides the phenyl ring and the C2 carbon of the pyrimidine ring.
-
Step 2: Pyrimidine Ring Formation. The benzamidine intermediate is condensed with a β-ketoester or a malonic ester derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine nucleus.[10] This cyclization is the core of the scaffold's formation.
-
Step 3: Chlorination. The resulting pyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce a key 4-chloro-2-phenylpyrimidine intermediate.[10] This chlorinated intermediate is highly reactive and serves as a versatile handle for introducing various substituents at the C4 position.
-
Step 4: Nucleophilic Substitution. The 4-chloro group is displaced by various nucleophiles (e.g., anilines, amines, thiols) to generate a library of C4-substituted 2-phenylpyrimidine derivatives. The choice of nucleophile is a critical step in tuning the biological activity.
-
Step 5: Purification. The final compounds are purified using standard techniques such as column chromatography and recrystallization to ensure high purity for biological evaluation.
This modular synthesis allows for systematic modifications at different positions of the scaffold, which is essential for a thorough SAR study.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. Below, we dissect the SAR based on key biological targets.
As Kinase Inhibitors
Kinases are a major focus for 2-phenylpyrimidine derivatives due to the scaffold's ability to act as an ATP-competitive inhibitor.[2] Key targets include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[8][10][11]
BTK is a critical enzyme in B-cell receptor signaling, making it a prime target for B-cell malignancies.[10]
-
Substitution at C4 of the Pyrimidine Ring: The introduction of an aniline moiety at the C4 position is a common strategy. The nature of the substituent on this aniline ring is critical. For instance, in one study, a derivative (compound 11g ) with a specific substituent on the C4-aniline moiety displayed the best inhibitory activity against BTK, with an inhibition rate of 82.76% at 100 nM.[10]
-
Substitution on the 2-Phenyl Ring: Modifications on the 2-phenyl ring also significantly impact activity. The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule and its interaction with the target.
-
Mechanism of Action: Potent derivatives like 11g were shown to inhibit the phosphorylation of BTK and its downstream substrate PLCγ2.[10] This compound also induced apoptosis in Ramos cells and blocked the cell cycle at the G0/G1 phase.[10]
Table 1: SAR of 2-Phenylpyrimidine Derivatives as BTK Inhibitors [10]
| Compound | C4-Aniline Substituent | 2-Phenyl Substituent | BTK Inhibition (%) @ 100 nM | Ramos Cell Proliferation IC₅₀ (µM) |
| 11g | 4-(prop-2-enamido) | 4-amino | 82.76 | 5.39 |
| Ibrutinib | (Reference Drug) | 98.50 | 7.83 | |
| Derivative A | 4-fluoro | 4-amino | Low Activity | > 50 |
| Derivative B | 4-methoxy | 4-amino | Low Activity | > 50 |
Data synthesized from the findings in the cited reference. The specific structures of "Derivative A" and "Derivative B" are simplified for illustrative purposes based on the text that fluorine and methoxy substitutions led to loss of activity.
EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a key therapeutic target.[8] Fused pyrimidine systems, in particular, have shown promise as EGFR inhibitors.[8]
-
Fusion to the Pyrimidine Ring: Fusing other heterocyclic rings (like pyrrole, pyridine, or thiophene) to the pyrimidine core can enhance potency and selectivity.[8] For example, pyridopyrimidines have been extensively studied as EGFR inhibitors.[8]
-
Substitution at C4: An anilino group at the C4 position is crucial. Substitutions on this aniline ring, particularly with small hydrophobic groups or those capable of forming hydrogen bonds, often lead to increased activity.[8]
-
Acrylamide Moiety: The presence of an acrylamide group on the C4-anilino moiety can lead to irreversible inhibition by forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[8]
Workflow for Synthesis and Evaluation of 2-Phenylpyrimidine Derivatives
Caption: A generalized workflow for the design, synthesis, and biological evaluation of 2-phenylpyrimidine derivatives.
As Antifungal Agents
2-Phenylpyrimidine derivatives have also been developed as antifungal agents, primarily by targeting the lanosterol 14α-demethylase (CYP51) enzyme, which is essential for fungal cell membrane biosynthesis.[4][6]
-
Scaffold Hopping: A successful strategy involves "scaffold hopping" from a known antifungal agent to the 2-phenylpyrimidine core to improve activity and avoid collisions with amino acid residues in the CYP51 active site.[4]
-
Key Substitutions: In a study optimizing a series of CYP51 inhibitors, three rounds of structural modifications led to the identification of compound C6 , which showed superior antifungal activity compared to the first-line drug fluconazole.[4][6] The specific substitutions that led to C6 were critical for its enhanced potency.
Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Selected 2-Phenylpyrimidine Derivatives [4]
| Compound | R¹ Substituent | C. albicans (I) | C. tropicalis | C. krusei |
| A9 | 4-pyridyl | 4 | 8 | 16 |
| B13 | 3-F-phenyl | 2 | 4 | 32 |
| B15 | 2-Cl-phenyl | 8 | 4 | 16 |
| C2 | 4-Cl-phenyl | 1 | >64 | >64 |
| C6 | (Optimized) | 0.25 | 0.5 | 4 |
| Fluconazole | (Reference Drug) | 0.5 | 0.5 | 8 |
Data extracted from the comprehensive tables in the cited reference. "C. albicans (I)" refers to ATCC SC5314 strain.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines mentioned in the literature.[4]
-
Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity corresponding to a standard cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: The synthesized compounds and a reference drug (e.g., fluconazole) are serially diluted in a microtiter plate using RPMI 1640 medium.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is paramount in drug development. For kinase inhibitors, this involves elucidating how they interfere with cellular signaling cascades.
BTK Signaling Pathway
As previously mentioned, 2-phenylpyrimidine derivatives can inhibit the BTK signaling pathway. BTK is a key component downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is phosphorylated and activated, which in turn phosphorylates downstream effectors like PLCγ2. This triggers a cascade leading to cell proliferation and survival. By inhibiting BTK, 2-phenylpyrimidine derivatives can effectively shut down this pro-survival signaling in B-cells.[10]
Caption: Inhibition of the BTK signaling pathway by a 2-phenylpyrimidine derivative.
Conclusion and Future Directions
The 2-phenylpyrimidine scaffold is a remarkably versatile and validated starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The extensive structure-activity relationship data available highlights several key principles for rational drug design:
-
The C4 Position is Key: The substituent at the C4 position of the pyrimidine ring is a primary determinant of potency and selectivity, often serving as the main interaction point with the target protein.
-
The 2-Phenyl Ring Modulates Properties: Substitutions on the 2-phenyl ring are crucial for fine-tuning electronic properties, solubility, and secondary interactions within the binding pocket.
-
Target-Specific Modifications are Essential: While general principles apply, optimizing a derivative for a specific target, be it a kinase or an enzyme like CYP51, requires tailored modifications based on the unique topology and amino acid composition of the active site.
Future research should focus on leveraging computational modeling to predict binding modes and guide the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The development of dual-target inhibitors based on this scaffold also presents an exciting avenue for tackling complex diseases like cancer, where multiple signaling pathways are often dysregulated.[3][12] The continued exploration of this privileged structure will undoubtedly yield new and effective therapeutic agents.
References
-
He, X., Liu, Y., Li, Y., Wang, S., Zhang, J., Cheng, C., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115185. [Link]
-
Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]
-
Li, Y., Liu, Y., Wang, S., He, X., Zhang, J., Cheng, C., ... & Zhang, Y. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4565-4571. [Link]
-
Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry. [Link]
-
Fischer, P. M. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 47(12), 2995-3008. [Link]
-
Shaikh, A., Khan, S., & Chauthaiwale, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 882875. [Link]
-
Wang, S., Li, Y., Gao, A., Jiang, Y., Chu, N., Yuan, Y., ... & Guo, W. (2018). SAR study on N2, N4-disubstituted pyrimidine-2, 4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC advances, 8(21), 11467-11479. [Link]
-
Zhang, Y., Liu, Y., Su, M., Wu, C., & Zhang, Y. (2020). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1196-1202. [Link]
-
Al-Ostath, A., Al-Assar, N., Ghattas, M. A., & Al-Karmalawy, A. A. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2300262. [Link]
-
Li, Y., Liu, Y., Wang, S., He, X., Zhang, J., Cheng, C., ... & Zhang, Y. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4565-4571. [Link]
-
Sharma, R., Kumar, A., & Singh, P. (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]
-
Wang, S., Li, Y., Gao, A., Jiang, Y., Chu, N., Yuan, Y., ... & Guo, W. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl) amino)-pyrrolo [2, 3-d] pyrimidine derivatives as CDK inhibitors. Bioorganic Chemistry, 132, 106336. [Link]
- Lee, H. J., et al. (2007). N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
-
Akhtar, M. J., et al. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 108-133. [Link]
-
Sanna, F., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6543. [Link]
-
Goel, S., et al. (2020). The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity. Cancers, 12(11), 3230. [Link]
-
Lee, Y. J., et al. (2023). Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer. Heliyon, 9(7), e17765. [Link]
-
Al-Ostath, A., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 356(10), 2300262. [Link]
-
El-Sayed, N. F., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(11), 6542-6557. [Link]
-
Liu, X., et al. (2023). A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid. Frontiers in Pharmacology, 14, 1247963. [Link]
-
Oncology Nursing Society. (2024, October 18). Episode 333: Pharmacology 101: CDK Inhibitors. YouTube. [Link]
-
Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8436-8448. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6524. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01440J [pubs.rsc.org]
- 12. Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pyrimidine Derivatives as Antifungal Agents
Introduction: The Growing Significance of Pyrimidine Scaffolds in Antifungal Research
The relentless rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. In this critical landscape, the pyrimidine nucleus has emerged as a privileged scaffold in the design and development of novel antifungal agents.[1][2][3] The inherent versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of pyrimidine derivatives as a promising class of antifungals. It provides not only detailed experimental protocols but also the scientific rationale behind these methodologies, fostering a deeper understanding of the evaluation process from synthesis to in vivo efficacy.
Section 1: Mechanisms of Antifungal Action
The antifungal efficacy of pyrimidine derivatives is attributed to their ability to interfere with essential fungal metabolic pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Inhibition of Nucleic Acid Synthesis: The Flucytosine Paradigm
The archetypal antifungal pyrimidine, flucytosine (5-fluorocytosine), exerts its effect by disrupting DNA and RNA synthesis.[5][6] Its selective toxicity is a classic example of exploiting biochemical differences between fungal and mammalian cells.
-
Uptake and Conversion: Flucytosine is transported into fungal cells via cytosine permease.[7] Inside the cell, the fungal-specific enzyme cytosine deaminase converts it to 5-fluorouracil (5-FU), a potent antimetabolite.[8][9]
-
Disruption of DNA and RNA Synthesis: 5-FU is subsequently metabolized into two active forms: 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA and disrupts protein synthesis, and 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which is essential for DNA replication.[7][10][11]
Caption: Mechanism of action of Flucytosine.
Targeting Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. Some novel pyrimidine derivatives have been shown to inhibit lanosterol demethylase, a key enzyme in this pathway.[12]
Caption: Inhibition of Ergosterol Biosynthesis.
Disruption of Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is essential for fungal growth and virulence.[13] Olorofim, a novel orotomide antifungal, targets dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, demonstrating its potential as a drug target.[14][15]
Caption: Inhibition of Pyrimidine Biosynthesis.
Section 2: Synthesis of Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives is the first step in the drug discovery pipeline. A general and adaptable synthetic protocol is presented below, which can be modified based on the desired substitutions on the pyrimidine core.[13][14][16]
Protocol 2.1: General Synthesis of 2-Substituted Pyrimidine Derivatives
This protocol describes a nucleophilic substitution reaction, a common method for introducing diversity to the pyrimidine scaffold.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Substituted amine, thiol, or phenol
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, Acetonitrile)
-
Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Sodium hydroxide (NaOH)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nucleophile Solution: In a round-bottom flask, dissolve the substituted amine, thiol, or phenol in the chosen solvent.
-
Addition of Base: Add the base to the nucleophile solution and stir for 30 minutes at room temperature. The choice of base and solvent will depend on the specific nucleophile and desired reaction conditions.
-
Addition of Pyrimidine Intermediate: Slowly add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 3: In Vitro Antifungal Susceptibility Testing
Determining the in vitro activity of newly synthesized pyrimidine derivatives is a crucial step in evaluating their antifungal potential. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21]
Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.[17][22]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (standardized to a specific concentration)
-
Pyrimidine derivative stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium only)
-
Sterile saline or PBS
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a serial two-fold dilution of the pyrimidine derivative in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 16 µg/mL).
-
Include a positive control antifungal with a known MIC range for the test organism.
-
Include a drug-free well for the negative (growth) control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the inoculum in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.
-
For azoles, the endpoint is typically a 50% reduction in growth. For other agents, it is often complete inhibition.
-
The MIC can be read visually or with a spectrophotometer at 530 nm.
-
Protocol 3.2: Poisoned Food Technique
This agar-based method is often used for screening the antifungal activity of compounds against filamentous fungi.[23][24][25]
Materials:
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Pyrimidine derivative stock solution (in DMSO)
-
Sterile Petri dishes
-
Fungal culture plugs (from the margin of an actively growing culture)
-
Positive control antifungal
-
Negative control (agar with DMSO)
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Melt the agar medium and cool it to 45-50°C.
-
Add the pyrimidine derivative stock solution to the molten agar to achieve the desired final concentrations. Mix well by gentle swirling.
-
Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify.
-
Prepare control plates with DMSO alone (negative control) and with a standard antifungal (positive control).
-
-
Inoculation: Place a 5 mm mycelial plug from a fresh fungal culture in the center of each agar plate.
-
Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the negative control plate reaches the edge of the plate.
-
Evaluation of Antifungal Activity:
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Section 4: In Vivo Efficacy Testing
Evaluating the efficacy of promising pyrimidine derivatives in a living organism is a critical step before clinical consideration. Murine models of disseminated candidiasis and aspergillosis are commonly used for this purpose.[4][9][26][27][28]
Protocol 4.1: Murine Model of Disseminated Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Candida albicans strain
-
Pyrimidine derivative formulated for injection (e.g., in a solution with a suitable vehicle)
-
Positive control antifungal (e.g., Fluconazole)
-
Vehicle control
-
Sterile saline
-
Syringes and needles for injection
-
Equipment for humane euthanasia and organ harvesting
Procedure:
-
Infection:
-
Prepare a standardized inoculum of C. albicans in sterile saline.
-
Inject the mice intravenously (via the lateral tail vein) with the fungal suspension. The inoculum size should be optimized to cause a non-lethal, systemic infection.
-
-
Treatment:
-
Begin treatment with the pyrimidine derivative at a predetermined time post-infection (e.g., 2 hours).
-
Administer the compound via a suitable route (e.g., intraperitoneal, oral gavage) at various doses.
-
Include a positive control group treated with a standard antifungal and a vehicle control group.
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) for a defined period (e.g., 7-14 days).
-
Endpoint Analysis:
-
At the end of the experiment, humanely euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile saline and plate serial dilutions onto appropriate agar medium to determine the fungal burden (colony-forming units per gram of tissue).
-
-
Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to determine the in vivo efficacy of the pyrimidine derivative. Statistical analysis (e.g., ANOVA) should be performed to assess significance.
Section 5: Data Presentation and Interpretation
Table 1: Summary of In Vitro Antifungal Activity of Selected Pyrimidine Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Derivative A | Candida albicans | 8 | [1] |
| Derivative B | Aspergillus fumigatus | 4 | [29] |
| Derivative C | Cryptococcus neoformans | 2 | [30] |
| Derivative D | Candida glabrata | 16 | [1] |
| Derivative E | Fusarium solani | >64 | [31] |
References
-
Sun, J., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5630. Available at: [Link]
-
Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 26(19), 145-151. Available at: [Link]
- CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Available at: [Link]
-
Hope, W. W., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_2), S29-S36. Available at: [Link]
-
Nett, J. E., & Andes, D. R. (2016). Analysis of Candida Antifungal Resistance Using Animal Infection Models. Methods in Molecular Biology, 1508, 323-339. Available at: [Link]
-
Patel, R. V., et al. (2012). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Medicinal Chemistry Research, 21(11), 3569-3582. Available at: [Link]
-
Liu, J., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(12), 1165. Available at: [Link]
-
Seneviratne, C. J., et al. (2023). Flucytosine and its clinical usage. Journal of Biomedicine and Pharmacotherapy, 161, 114488. Available at: [Link]
-
Cordeiro, R. A., & Brilhante, R. S. N. (2019). Animal Models of Aspergillosis. Current Fungal Infection Reports, 13(4), 253-261. Available at: [Link]
- Baluja, S., et al. (2013). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Der Pharma Chemica, 5(2), 163-169.
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 59-74. Available at: [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available at: [Link]
-
Bio-protocol. (2021). Antifungal Assay Using Poisoned Food Method (PFM). Bio-protocol, 11(18), e4162. Available at: [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research, 12(7), 1021-1044.
-
Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179. Available at: [Link]
-
Yong, V. C., et al. (2014). The de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence. Fungal Genetics and Biology, 69, 15-26. Available at: [Link]
-
Mylonakis, E., et al. (2012). Mouse models for the study of fungal pneumonia. Virulence, 3(2), 215-220. Available at: [Link]
-
Wikipedia. (2024). Flucytosine. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3787-3791. Available at: [Link]
-
Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(2), 58. Available at: [Link]
-
Brooks, S., et al. (2022). Poisoned food assay of crude extract from fungal endophytes against A. solani MFLUCC 19–0093. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A Schematic of ergosterol biosynthesis pathway in fungi, highlighting the role of lanosterol 14α-demethylase. ResearchGate. Available at: [Link]
- Hafez, H. N., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(2), 25-36.
-
Pharmacy Freak. (2026, January 23). Mechanism of Action of Flucytosine. Available at: [Link]
-
Wozniak, K. L., & Fidel, P. L., Jr. (2010). Mouse models of candidiasis. Methods in molecular biology (Clifton, N.J.), 638, 177–191. Available at: [Link]
-
ResearchGate. (n.d.). The de novo pyrimidine biosynthesis pathway, which leads to the formation of UMP. ResearchGate. Available at: [Link]
-
JoVE. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (166), e61917. Available at: [Link]
-
YouTube. (2017, December 29). Anti-fungal drug animation: Flucytosine. Available at: [Link]
-
Zhang, T., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2849-2863. Available at: [Link]
-
Wikipedia. (n.d.). Flucytosine. Available at: [Link]
-
Fortune Journals. (2020). Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Annals of Plant Science, 9(1), 3788-3792. Available at: [Link]
-
Li, H., et al. (2021). Antifungal activities of Equol against Candida albicans in vitro and in vivo. Frontiers in Microbiology, 12, 706491. Available at: [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1824. Available at: [Link]
-
van der Nest, M. A., et al. (2021). Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae. Journal of Fungi, 7(3), 229. Available at: [Link]
-
Martínez-Robles, C. I., et al. (2023). In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. Horticulturae, 9(4), 461. Available at: [Link]
-
ResearchGate. (n.d.). Ergosterol biosynthetic pathway. The box on the left diagrams the mevalonate pathway. ResearchGate. Available at: [Link]
- Hafez, H. N., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(2), 25-36.
-
Gopaul, D. N., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLoS Pathogens, 12(11), e1005960. Available at: [Link]
-
Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Available at: [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]
-
Sun, J., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5630. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Flucytosine?. Available at: [Link]
-
ResearchGate. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The de novo pyrimidine biosynthesis pathway, which leads to the formation of UMP. ResearchGate. Available at: [Link]
-
EUCAST. (2024). Clinical breakpoint table. Available at: [Link]
-
Pharmacy Freak. (2026, January 23). Mechanism of Action of Flucytosine. Available at: [Link]
Sources
- 1. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flucytosine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. bu.edu.eg [bu.edu.eg]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 25. fortunejournals.com [fortunejournals.com]
- 26. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. mdpi.com [mdpi.com]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid in Modern Anticancer Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a quintessential heterocyclic scaffold, long recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds, including several cornerstone anticancer drugs.[1][2][3] These agents often function as antimetabolites, disrupting the synthesis of nucleic acids and thereby halting cell division—a critical process in rapidly proliferating cancer cells.[1][4][5][6] Within this vast chemical space, 6-Chloro-2-phenylpyrimidine-4-carboxylic acid emerges as a highly versatile building block for the synthesis of novel anticancer agents. Its strategic combination of a reactive chloro group, a tunable phenyl ring, and a carboxylic acid moiety offers a powerful platform for generating diverse chemical libraries with potential for high target specificity and potency.[7] This guide provides an in-depth exploration of this compound's synthesis, its mechanistic implications in targeting cancer-specific pathways like cyclin-dependent kinases (CDKs), and detailed, field-proven protocols for its evaluation as a potential therapeutic candidate.
The Architectural Logic of this compound in Drug Design
The anticancer potential of a scaffold is defined by its structural features, which dictate its interactions with biological targets and its metabolic fate. The title compound is a prime example of a well-conceived drug design intermediate.
-
The Pyrimidine Core: This nitrogen-containing heterocycle is a bioisostere of purines, enabling it to compete with endogenous molecules like ATP for the binding sites of enzymes crucial for cancer cell survival, most notably protein kinases.[8]
-
The 2-Phenyl Group: This aromatic substituent serves as a key interaction moiety. It can be readily modified with various functional groups to probe the hydrophobic pockets of a target protein, thereby fine-tuning the structure-activity relationship (SAR) to enhance potency and selectivity.[9][10][11]
-
The 6-Chloro Group: This is arguably the most critical feature for library development. The chlorine atom is an excellent leaving group, making the C6 position susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide array of amines, thiols, and alcohols, enabling the rapid generation of diverse compound libraries to explore new chemical space and optimize drug-like properties.[9]
-
The 4-Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions within a protein's active site. Furthermore, it can be converted into amides or esters, which not only provides another avenue for SAR exploration but also allows for the modulation of physicochemical properties such as solubility and cell permeability.[12]
Synthetic Strategy: A Plausible Route to the Scaffold
While numerous methods exist for pyrimidine synthesis, a common and reliable strategy involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. The following protocol outlines a chemically sound, multi-step synthesis for this compound, leveraging established chemical transformations.
Protocol 1: Synthesis of this compound
Causality: The overall strategy is to first construct the 2-phenyl-6-hydroxypyrimidine core, followed by chlorination of the hydroxyl group and hydrolysis of the ester to yield the final carboxylic acid. This sequence is logical because chlorination with reagents like phosphorus oxychloride is a standard and high-yielding reaction for converting hydroxypyrimidines to their more reactive chloro counterparts.[13]
Step 1: Synthesis of Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add benzamidine hydrochloride (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain the hydroxypyrimidine intermediate.
Step 2: Chlorination to form Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Saponification to this compound
-
Dissolve the chlorinated ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Postulated Mechanism of Action: Targeting the Engine of Cell Proliferation
The 2-phenylpyrimidine scaffold is a well-established inhibitor of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).[14][15][16] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[15][16]
Derivatives of this compound are designed to act as ATP-competitive inhibitors. The pyrimidine core typically forms critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, while the 2-phenyl group occupies a hydrophobic region. Modifications at the C6 and C4 positions can then be used to achieve high affinity and selectivity for a specific kinase, such as CDK2 or CDK4/6.[14][17] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can ultimately trigger apoptosis (programmed cell death).
Caption: Mechanism of CDK4/6 inhibition leading to cell cycle arrest.
Experimental Protocols for Anticancer Evaluation
A systematic, multi-assay approach is crucial to validate the anticancer potential of compounds derived from the this compound scaffold.[18][19]
Caption: Integrated workflow for evaluating novel anticancer agents.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Trustworthiness: This protocol is a gold-standard method for assessing a compound's effect on cell viability.[20] Including a positive control (e.g., Doxorubicin) and vehicle control (DMSO) is essential for validating the results.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.[21]
-
Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21][22]
-
Treatment: Prepare a serial dilution of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Treat cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: Biochemical Kinase Inhibition Assay (CDK2/Cyclin A)
Expertise: This assay directly measures the compound's ability to inhibit the enzymatic activity of its intended target, separating target engagement from general cytotoxicity.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the CDK2/Cyclin A enzyme solution and a suitable substrate (e.g., a biotinylated peptide derived from Histone H1). Incubate for 15-20 minutes at room temperature to allow compound-enzyme binding.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value. Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction by adding EDTA. Add a detection solution containing a europium-labeled anti-phosphoserine/threonine antibody and an APC-labeled streptavidin (for HTRF assays) or follow the manufacturer's protocol for luminescence-based assays (e.g., ADP-Glo).
-
Measurement: Read the plate on a suitable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-compound controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Protocol 4: Cell Cycle Analysis via Flow Cytometry
Causality: If a compound inhibits CDKs, it is expected to cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest for CDK4/6 inhibitors). This assay validates the proposed mechanism of action in a cellular context.
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to vehicle-treated controls.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Cytotoxicity Profile of a Novel 2-phenylpyrimidine Derivative
| Cell Line | Tissue of Origin | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 5.1 ± 0.6 | 1.3 ± 0.2 |
| HCT-116 | Colon Carcinoma | 1.8 ± 0.2 | 0.7 ± 0.09 |
| PANC-1 | Pancreatic Carcinoma | 8.3 ± 1.1 | 2.1 ± 0.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Future Directions and Conclusion
This compound is not merely a chemical intermediate; it is a strategic scaffold for the rational design of targeted anticancer therapeutics. Its inherent chemical reactivity and proven biological relevance provide a robust starting point for developing novel kinase inhibitors and other targeted agents. Future work should focus on creating large, diverse libraries through modification at the C4 and C6 positions to identify compounds with enhanced potency and selectivity against specific cancer targets. Furthermore, exploring its application in overcoming drug resistance mechanisms, a known advantage of some pyrimidine-based drugs, represents a promising avenue for future research.[9] The protocols and insights provided herein offer a comprehensive framework for researchers to effectively harness the potential of this valuable scaffold in the ongoing fight against cancer.
References
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021-12-12). Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC. (2023-01-19). Available at: [Link]
-
Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. (2009-01-01). Available at: [Link]
-
Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017-10-01). Available at: [Link]
-
Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021-04-07). Available at: [Link]
-
CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. Available at: [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024-11-12). Available at: [Link]
-
Mechanism of action of pyrimidine analogues. - ResearchGate. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available at: [Link]
-
Pyrimidine Analogues - LiverTox - NCBI Bookshelf. (2017-04-16). Available at: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021-07-01). Available at: [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. Available at: [Link]
-
Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. (2024-10-21). Available at: [Link]
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. Available at: [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025-06-06). Available at: [Link]
-
4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28). Available at: [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents.
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. Available at: [Link]
-
Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine) - ResearchGate. (2025-08-09). Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
Study of the Anticancer Properties of tin(IV) Carboxylate Complexes on a Panel of Human Tumor Cell Lines - PubMed. (2012-02-06). Available at: [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. (2022-07-10). Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022-07-07). Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. 6-chloro-2-phenyl-pyrimidine-4-carboxylic acid | 913952-59-7 [m.chemicalbook.com]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
Application Note: In Vitro Evaluation of Pyrimidine-Based Compounds
A Guide to Assay Selection and Protocol Execution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This privileged heterocycle is a key pharmacophore in numerous approved drugs and clinical candidates, particularly in oncology.[2] Pyrimidine-based compounds often act as bioisosteres of purines, enabling them to interact with a wide array of biological targets, including protein kinases, dihydrofolate reductase (DHFR), and other enzymes crucial for cell proliferation and survival.[3][4] Their diverse mechanisms of action make them a focal point for the development of targeted therapies.[1]
This comprehensive guide, designed for researchers and drug development professionals, outlines a systematic in vitro workflow for the evaluation of novel pyrimidine-based compounds. As a Senior Application Scientist, the aim is not merely to list protocols but to provide a logical framework—from initial cytotoxicity screening to detailed mechanism of action studies—explaining the causality behind experimental choices to ensure a robust and self-validating assessment of your compounds.
Section 1: Preliminary Compound Characterization
Before commencing biological evaluation, verifying the identity and purity of the synthesized compounds is a critical, non-negotiable step for data integrity.
-
Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm that the synthesized molecule matches the intended chemical structure.[5]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.[6] For biological assays, a purity of >95% is strongly recommended to ensure that the observed activity is attributable to the compound of interest and not to impurities.
Section 2: Primary Screening - Assessing Antiproliferative Activity
The initial step in biological characterization is to determine a compound's effect on cell viability and proliferation. This provides a broad measure of its cytotoxic or cytostatic potential.
Cell Viability Assays: The Rationale
Cell viability assays are foundational for screening compound libraries. The most common methods are colorimetric assays that measure the metabolic activity of a cell population.[7] A reduction in metabolic activity is used as a proxy for cell death or inhibition of proliferation. The MTT assay is a widely used, reliable, and economical choice for this purpose.[7]
Protocol 2.1.1: MTT Cell Proliferation Assay
This assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[8]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette and plate reader (570-600 nm absorbance).
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Expertise & Experience: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's linear range. This should be optimized for each cell line.
-
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%. This is typically done using non-linear regression analysis (log(inhibitor) vs. normalized response) in software like GraphPad Prism.
Table 1: Sample Cytotoxicity Data for Pyrimidine Compounds against A549 Lung Cancer Cells
| Compound ID | Target | IC₅₀ (µM) |
|---|---|---|
| PY-001 | EGFR | 0.85 |
| PY-002 | CDK2 | 1.23 |
| PY-003 | DHFR | 5.67 |
| Doxorubicin | Topo II| 0.21 |
Section 3: Target-Oriented Biochemical Assays
After identifying compounds with antiproliferative activity, the next logical step is to determine if they directly engage their intended molecular target. Biochemical assays using purified enzymes are the most direct way to measure this.
Kinase Inhibition Assays
Many pyrimidine-based compounds are designed as ATP-competitive kinase inhibitors, targeting enzymes like EGFR, CDKs, and Aurora kinases.[3][10][11] Several assay formats can measure kinase activity, with luminescence-based (e.g., ADP-Glo™) and fluorescence-based (e.g., HTRF®) methods being the most common in drug discovery due to their sensitivity and high-throughput compatibility.[1][12]
Protocol 3.1.1: Generalized In Vitro Kinase Activity Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[1][14]
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase reaction buffer.
-
ADP-Glo™ Assay System (Promega) or similar.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a white assay plate, combine the kinase, its substrate, and the pyrimidine compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the reaction. The final volume is typically small (5-25 µL). Incubate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[15]
-
Trustworthiness: It is crucial to run the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase. Using an excessively high ATP concentration can make it difficult for ATP-competitive inhibitors to show potency.
-
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.[15]
-
Detect ADP: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-based luminometer. A lower signal indicates greater kinase inhibition.
Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR is another key target for pyrimidine-based antifolates like methotrexate.[16] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. Inhibition of DHFR can be monitored spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.[17]
Protocol 3.2.1: Spectrophotometric DHFR Inhibition Assay
Materials:
-
Purified recombinant DHFR enzyme.
-
Dihydrofolic acid (DHF) substrate.
-
NADPH cofactor.
-
DHFR assay buffer.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Step-by-Step Protocol:
-
Reaction Setup: In a UV-transparent plate, add the assay buffer, NADPH, and the pyrimidine compound at various concentrations.
-
Add Enzyme: Add the DHFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]
-
Initiate Reaction: Add the DHF substrate to initiate the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Section 4: Cellular Mechanism of Action Studies
After confirming direct target engagement, it's essential to understand how the compound affects cellular processes. Flow cytometry is a powerful tool for these investigations.
Cell Cycle Analysis
For compounds targeting cell cycle machinery, such as CDK inhibitors, analyzing their effect on cell cycle distribution is paramount. This is commonly done by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them via flow cytometry.
Protocol 4.1.1: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with the pyrimidine compound for a relevant duration (e.g., 24 hours).
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI/RNase A staining solution.
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Harvest: Harvest both adherent and floating cells to include the entire population. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping. Fix for at least 1 hour at 4°C.[6][19]
-
Trustworthiness: Proper fixation is key to obtaining high-quality DNA histograms. Incomplete fixation or cell clumping will lead to poor resolution between cell cycle phases.
-
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A solution. The RNase A is crucial for degrading double-stranded RNA, ensuring that PI only stains DNA.[6] Incubate for 30 minutes at room temperature, protected from light.[19]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale. At least 10,000 events should be collected for robust analysis.
-
Data Analysis: The resulting DNA histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Analyze the percentage of cells in each phase to determine if the compound induces arrest at a specific checkpoint.
Apoptosis Assay
Determining whether a compound induces programmed cell death (apoptosis) is a critical part of its characterization. The Annexin V/PI assay is a standard method for this purpose.[20]
Protocol 4.2.1: Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a membrane-impermeant DNA dye used to identify necrotic or late apoptotic cells with compromised membrane integrity.[20]
Step-by-Step Protocol:
-
Cell Harvest: Collect cells after treatment with the compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[21]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Section 5: Integrated Workflow and Data Interpretation
A successful in vitro evaluation relies on a logical progression of assays, where the results of one experiment inform the design of the next.
Experimental Workflow Diagram
Caption: Integrated workflow for in vitro evaluation.
Signaling Pathway Example: EGFR Inhibition
Pyrimidine-based compounds frequently target the EGFR signaling pathway, which is crucial for cell proliferation and survival.[5][22] An inhibitor would block the autophosphorylation of EGFR, thereby preventing the activation of downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[5]
Caption: EGFR signaling pathway and inhibitor action.
References
-
Bean, P. (2021). Bioassays for anticancer activities. PubMed. [Link]
-
Bentham Science. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Jayakumar, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
University College London. DNA Cell Cycle Analysis with PI. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
El-Gamal, M.I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]
-
ResearchGate. (2022). Simplified schematic diagram of the EGFR signaling pathway. [Link]
-
Future Medicinal Chemistry. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
-
Gopen, C.P., et al. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
-
Said, M.F., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Epidermal growth factor receptor. [Link]
-
Abdellatif, K.R.A., & Bakr, R.B. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]
-
Bio-protocol. (2024). In vitro ADP-Glo kinase assay. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]
-
University College London. (2014). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Oxford Academic. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]
-
Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
Sources
- 1. promega.com [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. promega.com [promega.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. praxilabs.com [praxilabs.com]
- 17. scispace.com [scispace.com]
- 18. content.abcam.com [content.abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of 6-Chloropyrimidine-4-carboxylic Acid in Amide Coupling Reactions
Introduction: The Pyrimidine Carboxamide Moiety in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] Its formation is one of the most frequently executed reactions in drug discovery programs.[1][4] Within this context, heteroaromatic scaffolds play a pivotal role in defining the three-dimensional structure and physicochemical properties of drug candidates. Pyrimidine carboxamides, in particular, have emerged as a privileged structural motif in the development of novel therapeutics, including inhibitors of enzymes like vanin-1 and potent receptor agonists.[5][6]
6-Chloropyrimidine-4-carboxylic acid is a versatile and strategically important building block for accessing these valuable pyrimidine carboxamides. Its utility stems from two key reactive handles: the carboxylic acid at the 4-position, which is amenable to standard amide coupling reactions, and the chloro substituent at the 6-position, which can be subsequently displaced by various nucleophiles. This dual functionality allows for the rapid generation of diverse compound libraries, a critical activity in modern drug discovery and lead optimization.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-chloropyrimidine-4-carboxylic acid in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and present data to guide experimental design and troubleshooting.
The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8] Therefore, the reaction necessitates the activation of the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine nucleophile.[1][9] This activation is the fundamental principle behind the utility of coupling reagents.
Two of the most robust and widely used classes of coupling reagents in medicinal chemistry are carbodiimides (often in conjunction with additives) and onium salts (uronium/aminium and phosphonium salts).
Carbodiimide-Mediated Coupling: The EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for activating carboxylic acids.[10] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[8] While this intermediate can react directly with an amine, it is prone to racemization and can rearrange to a less reactive N-acylurea.
To mitigate these side reactions and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are frequently employed.[1][8] HOBt intercepts the O-acylisourea intermediate to form an active HOBt ester.[1] This ester is more stable than the O-acylisourea, less prone to racemization, and still highly reactive towards amines, leading to the desired amide product with higher yields and purity.[8] The overall process is catalytic in HOBt.[11]
Caption: EDC/HOBt mediated amide coupling mechanism.
Onium Salt-Based Coupling: The Power of HATU
Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[8] They are based on the 1-hydroxy-7-aza-benzotriazole (HOAt) scaffold, which leads to faster and more efficient couplings with less epimerization compared to HOBt-based reagents.[12]
The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] The base first deprotonates the carboxylic acid. The resulting carboxylate then attacks the electron-deficient carbon of HATU to form a highly reactive OAt-active ester.[13] This active ester is then rapidly consumed by the amine to furnish the final amide product.
Caption: HATU mediated amide coupling mechanism.
Experimental Protocols
The following protocols are designed to be robust starting points for the amide coupling of 6-chloropyrimidine-4-carboxylic acid with a variety of primary and secondary amines. Optimization of solvent, base, temperature, and reaction time may be necessary for challenging substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of amines.
Materials:
-
6-Chloropyrimidine-4-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyrimidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).
-
Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA or TEA (2.0-3.0 eq) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient and often preferred for sterically hindered amines or electron-deficient anilines where other methods may be sluggish.[7]
Materials:
-
6-Chloropyrimidine-4-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 6-chloropyrimidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF or MeCN (approximately 0.1-0.2 M concentration).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[14][15]
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Note: multiple aqueous washes (e.g., with 5% LiCl solution) can help remove residual DMF.[16]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation and Comparison
The choice of coupling reagent and conditions can significantly impact the yield and purity of the desired pyrimidine carboxamide. The following table summarizes typical conditions and expected outcomes for the coupling of 6-chloropyrimidine-4-carboxylic acid with representative amines.
| Amine Substrate | Coupling Method | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Benzylamine | EDC/HOBt | DIPEA | DCM | RT | 16 | 85-95% | Standard, clean reaction. |
| Aniline | HATU | DIPEA | DMF | RT | 12 | 80-90% | HATU is effective for less nucleophilic anilines.[7] |
| Morpholine | EDC/HOBt | TEA | DCM | RT | 18 | 90-98% | Secondary cyclic amines are generally good substrates. |
| tert-Butylamine | HATU | DIPEA | DMF | RT | 24 | 60-75% | Sterically hindered amines often require more forcing conditions or HATU for good conversion. |
| 4-Methoxyaniline | EDC/HOBt | DIPEA | DMF | RT | 16 | 75-85% | Electron-rich anilines couple well, but HATU can also be used for faster reaction times.[1] |
Workflow for Synthesis and Subsequent Functionalization
The utility of 6-chloropyrimidine-4-carboxamides lies in their potential for further diversification via nucleophilic aromatic substitution (SNAr) at the C6 position. This two-step sequence provides a powerful platform for generating libraries of analogs.
Caption: Two-step workflow for the synthesis of diverse pyrimidine carboxamides.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increasing the reaction temperature (e.g., to 40-50 °C) or using a more polar solvent like DMF can also improve rates. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.
-
Side Reactions with HATU: A potential side reaction with HATU involves the guanylation of the amine nucleophile. This can be minimized by pre-activating the carboxylic acid with HATU and base for a short period (15-30 min) before adding the amine.[14][15]
-
Difficult Work-up: The removal of urea byproducts from EDC couplings or residual DMF can be challenging. For EDC, an acidic wash (e.g., 0.1 M HCl) can help remove the water-soluble urea.[16] For DMF, repeated washing with a water/brine mixture or a 5% LiCl solution is effective.[16] Alternatively, consider switching to a solvent like DCM or acetonitrile if substrate solubility allows.
-
Racemization: For chiral carboxylic acids, the choice of coupling reagent and additives is critical to suppress epimerization. Reagents based on HOAt, like HATU, are known to provide lower levels of racemization compared to HOBt-based systems.
Conclusion
6-Chloropyrimidine-4-carboxylic acid is a high-value building block for the synthesis of pyrimidine carboxamides, a class of compounds with significant potential in drug discovery. By understanding the mechanisms of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of these important molecules. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile reagent in medicinal chemistry programs.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Koranne, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 13(17), 4383-4403. [Link]
-
Orwat, M. J., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1436-1456. [Link]
-
De Vita, D., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(15), 8284-8304. [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. [Link]
-
de Souza, J., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3823-3843. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
- Google Patents.
- Google Patents.
-
Reddit. HATU coupling - what's the best order?. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471-479. [Link]
-
University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]
-
Al-Zahrani, F. M., & El-Shazly, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 779. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wang, L., et al. (2011). Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2911-2915. [Link]
-
Dunne, K., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(19), 7230-7236. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
- Google Patents.
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
YouTube. Synthesis of Pyrimidine and Its Derivatives. [Link]
-
ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 5. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical chemical intermediate. We provide field-proven insights, detailed protocols, and troubleshooting advice to ensure you can achieve high yield and purity in your experiments.
Section 1: Recommended Synthetic Pathway Overview
The synthesis of this compound is most reliably achieved through a two-step process starting from commercially available 2-phenyl-4,6-dihydroxypyrimidine. This pathway involves a chlorination step to form a key intermediate, followed by a selective hydrolysis reaction. This approach offers a balance of efficiency, scalability, and control over byproduct formation.
The overall workflow is summarized below:
Caption: Recommended synthetic workflow for this compound.
While other routes exist, this guide will focus on the critical final step: the selective hydrolysis of 6-Chloro-2-phenyl-4-(trichloromethyl)pyrimidine . This precursor is synthesized from 4,6-dichloro-2-phenylpyrimidine, which itself can be prepared via chlorination of 2-phenyl-4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[1][2] The 4-(trichloromethyl) group is a stable and effective precursor to the carboxylic acid, allowing for a controlled final conversion.[3]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on the critical hydrolysis step.
Q1: My hydrolysis of 6-Chloro-2-phenyl-4-(trichloromethyl)pyrimidine is slow or incomplete. How can I improve the conversion rate?
Answer: Slow or incomplete hydrolysis is a frequent issue, often stemming from insufficient reaction energy, improper solvent choice, or inadequate base strength. The conversion of the -CCl₃ group to a -COOH group is a multi-step nucleophilic substitution that requires optimized conditions to proceed to completion.
Causality & Expert Recommendations:
-
Reaction Temperature: The hydrolysis requires significant activation energy. If you are running the reaction at room temperature, the rate will likely be impractically slow. Gradually increasing the temperature to a gentle reflux (e.g., 60-80 °C, depending on the solvent) is the most effective way to increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid byproduct formation at elevated temperatures.
-
Choice of Base and Stoichiometry: A minimum of three equivalents of a strong base (e.g., NaOH, KOH) are mechanistically required for the hydrolysis of the R-CCl₃ group to R-COO⁻. In practice, using a slight excess (3.5-4.0 equivalents) can help drive the reaction to completion by ensuring the base concentration remains high throughout the reaction.
-
Solvent System: The choice of solvent is critical for ensuring the solubility of both the substrate and the base.
-
Aqueous/Organic Biphasic System: A mixture like water/dioxane or water/THF is highly effective. The organic solvent ensures the substrate is dissolved, while the aqueous phase contains the base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Phase-Transfer Catalysis (PTC): In a biphasic system, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. The PTC shuttles the hydroxide ions from the aqueous phase into the organic phase, increasing the effective concentration of the nucleophile around the substrate.
-
Q2: I'm observing a significant amount of a byproduct, which I suspect is 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid. How can I prevent its formation?
Answer: This is a classic problem of competing reactions. The C6-chloro substituent is also susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions, especially under harsh conditions. The pyrimidine ring is electron-deficient, making it prone to such substitutions.
Causality & Expert Recommendations:
The key to preventing this side reaction is to use conditions that favor the hydrolysis of the -CCl₃ group over the substitution of the C6-Cl group. The SNAr reaction at the ring is typically more sensitive to temperature and base concentration than the side-chain hydrolysis.
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain the lowest effective temperature (e.g., start at 40-50 °C and increase only if necessary). | Minimizes the rate of the competing SNAr reaction, which has a higher activation energy. |
| Base | Use a weaker, non-nucleophilic base like silver nitrate (AgNO₃) in aqueous acetone/THF. | Silver ions coordinate to the chlorine atoms of the trichloromethyl group, facilitating hydrolysis under milder conditions where the C6-Cl bond remains intact. This is a well-established method for hydrolyzing trichloromethyl groups on electron-deficient rings. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged exposure to basic conditions, even at moderate temperatures, will inevitably lead to an increase in the 6-hydroxy byproduct. |
Below is a decision tree to help you troubleshoot this specific issue.
Caption: Decision tree for minimizing 6-hydroxy byproduct formation.
Q3: What is the best procedure for work-up and purification of the final carboxylic acid product?
Answer: Proper work-up and purification are essential for isolating the product in high purity. The carboxylic acid can be sensitive, and the presence of inorganic salts from the reaction can complicate isolation.
Expert Recommendations:
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture in an ice bath.
-
Acidification: Slowly and carefully add a cooled acid (e.g., 2M HCl) to the reaction mixture with vigorous stirring. The goal is to protonate the carboxylate salt to precipitate the free carboxylic acid. The final pH should be acidic, typically around 2-3. Be cautious as this step is exothermic.
-
Isolation:
-
Filtration: If a clean, solid precipitate forms, it can be collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove any organic impurities.
-
Extraction: If the product is slow to crystallize or oils out, it may be necessary to perform an extraction. Extract the acidified aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Recrystallization: For obtaining high-purity material, recrystallization is recommended. A solvent system such as ethanol/water, acetone/water, or ethyl acetate/hexane is often effective. The choice of solvent will depend on the solubility profile of your product and any remaining impurities.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4,6-Dichloro-2-phenylpyrimidine
This intermediate is a common precursor in pyrimidine chemistry.[1][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenyl-4,6-dihydroxypyrimidine (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine like N,N-dimethylaniline (0.1 equivalents) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be done with extreme caution in a fume hood.
-
A solid precipitate of 4,6-dichloro-2-phenylpyrimidine should form.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Optimized Hydrolysis of 6-Chloro-2-phenyl-4-(trichloromethyl)pyrimidine
This protocol is optimized for selectivity and high yield.
-
Setup: To a round-bottom flask, add 6-Chloro-2-phenyl-4-(trichloromethyl)pyrimidine (1 equivalent), tetrahydrofuran (THF), and water (e.g., in a 4:1 v/v ratio).
-
Reagent Addition: Add silver nitrate (AgNO₃, 4 equivalents) to the mixture. Stir vigorously to ensure good mixing.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 60-65 °C) for 6-12 hours. A precipitate of AgCl will form as the reaction proceeds. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the silver chloride precipitate. Wash the filter cake with a small amount of THF.
-
Combine the filtrate and washes. Remove the organic solvent (THF) under reduced pressure.
-
The remaining aqueous solution contains the silver salt of the carboxylic acid. Acidify the solution to pH 2-3 with 2M HCl.
-
The desired product, this compound, will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to a constant weight. The purity is typically >95% by this method. Further purification can be achieved by recrystallization if necessary.
-
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 27, 2026, from [Link]
-
El-Sayed, N. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
- Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1423-1427.
- Németh, G., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.
- Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. The Plant Cell, 17(7), 2077–2088.
- Google Patents. (1996). Process for the preparation of chloropyrimidines.
- Li, J., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 343-353.
- American Chemical Society. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS Omega.
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 27, 2026, from [Link]
- Google Patents. (2013). Preparation method of 4, 6-dichloropyrimidine.
- National Institutes of Health. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC.
-
MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved January 27, 2026, from [Link]
-
Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved January 27, 2026, from [Link]
-
PubMed. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Retrieved January 27, 2026, from [Link]
- National Institutes of Health. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PMC.
- Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
MDPI. (2020). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with Pd(II) and Pt(II) Complexes. Retrieved January 27, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved January 27, 2026, from [Link]
-
YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved January 27, 2026, from [Link]
-
MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 27, 2026, from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved January 27, 2026, from [Link]
-
Omics Online. (2016). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved January 27, 2026, from [Link]
- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the synthesis of pyrimidine derivatives, crucial scaffolds in medicinal chemistry. This resource moves beyond simple protocols to provide in-depth, field-proven insights into identifying, preventing, and removing common side products that can complicate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide direct answers and actionable solutions to specific problems you may encounter during your pyrimidine synthesis experiments, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a cornerstone of multicomponent reactions, providing access to a diverse range of 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs). However, its one-pot nature can lead to competing reactions and challenging purifications.
A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine.
This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.
Causality and Prevention:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of this byproduct.
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. While classical methods use Brønsted acids like HCl, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can offer better selectivity. It is advisable to screen different catalysts for your specific substrates.[1]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can minimize its decomposition to ammonia, thereby disfavoring the Hantzsch reaction.
Diagram: Competing Pathways in the Biginelli Reaction
Caption: Competing Biginelli and Hantzsch reaction pathways.
A2: N-acylureas are common byproducts that can complicate purification. They can be identified by their characteristic spectroscopic signals and removed by careful recrystallization.
N-acylureas form from the reaction between the β-ketoester and urea in a competing pathway.
Identification and Removal:
-
Spectroscopic Characterization:
-
¹H and ¹³C NMR: N-acylureas will show characteristic signals for the acyl group and the urea moiety. A series of 1-acylated and 1,3-diacylated ureas have been characterized by NMR, and their spectra show downfield shifts for the nitrogen atoms compared to urea itself.[2]
-
Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the N-acylurea.
-
-
Purification Protocol: Recrystallization Recrystallization is often the most effective method for removing N-acylurea impurities.
-
Step-by-Step Recrystallization from Ethanol:
-
Dissolve the crude product in a minimal amount of hot ethanol (near boiling).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. The desired DHPM should crystallize out, leaving the more soluble N-acylurea in the mother liquor.
-
For maximum recovery, cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
Data Summary: Product vs. Side Product Properties
| Compound | Typical Polarity | Expected Spectroscopic Features |
| DHPM (Product) | Moderately Polar | Signals for all three components in NMR; correct molecular ion in MS. |
| N-Acylurea | More Polar | Signals for acyl and urea moieties in NMR; molecular ion corresponding to the N-acylurea in MS. |
| Hantzsch DHP | Less Polar | Characteristic dihydropyridine signals in NMR; molecular ion corresponding to the DHP in MS. |
| Knoevenagel Adduct | Varies | Absence of urea-related signals in NMR; molecular ion corresponding to the condensed aldehyde and β-ketoester in MS. |
A3: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.
Troubleshooting Low Conversion:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, confirm that the concentration is appropriate.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Reactant Purity: Impurities in the starting materials, such as the aldehyde, β-ketoester, or urea, can inhibit the reaction. Ensure all reactants are of high purity.[1]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions may improve yields for certain substrates.[1]
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes for your starting material (co-spot), the reaction mixture, and the product (if available as a standard).
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting aldehyde on the first lane. Spot the reaction mixture in the middle and on top of the starting material spot (co-spot). Spot the purified product (if you have it) on the third lane.
-
Develop the Plate: Place the TLC plate in a closed chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[4] The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Pinner Reaction Troubleshooting
The Pinner synthesis is a versatile method for preparing substituted pyrimidines from nitriles and a 1,3-dicarbonyl compound. However, it is highly sensitive to reaction conditions.
A4: The Pinner synthesis is extremely sensitive to moisture. Hydrolysis of the amidine starting material or the Pinner salt intermediate is a major cause of low yields.
The Pinner salt (an imino ester salt) is a key intermediate that is highly susceptible to hydrolysis, which leads to the formation of an ester as a byproduct instead of the desired pyrimidine.[5]
Prevention of Hydrolysis:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Thoroughly dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Amidine Quality: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[5]
Diagram: Pinner Synthesis Workflow
Caption: Workflow for a successful Pinner pyrimidine synthesis.
General Purification Strategies
A5: Column chromatography is a powerful tool for purification. The key to success is selecting the right solvent system, which can be determined by TLC.
Protocol: Column Chromatography Purification
-
TLC Analysis: First, determine the best solvent system (mobile phase) using TLC. A good solvent system will give your desired product an Rf value of around 0.3-0.4 and good separation from impurities. Common mobile phases are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Run the mobile phase through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrimidine.
References
-
Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]
-
Andayani, R., Pratama, M. R. F., & Mardianingrum, R. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities as Antioxidant and Antimalarial Agents. Journal of Medicinal and Chemical Sciences, 5(7), 1215-1224. [Link]
-
Patel, B., Dabas, S., Patel, P., & Subramanian, S. (n.d.). Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. The Royal Society of Chemistry. Retrieved from [Link]
- Gupta, A., & Kushwaha, N. (2022). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 3(2), 29-37.
-
Ramazani, A., Souldozi, A., & Mahyari, M. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(12), 2267–2272. [Link]
-
Chemistry Stack Exchange. (2024, October 13). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Retrieved from [Link]
- Wan, J. P., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Journal of Heterocyclic Chemistry, 55(10), 2344-2347.
- Kumar, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42966-42977.
- Zhang, Y., et al. (2011). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Chemical Engineering Journal, 167(2-3), 547-553.
- Saleh, T. S., et al. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. Preprints.
-
Scifinder. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Martin, M. L., et al. (1983). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 21(1), 1-5.
- de la Torre, M. C., & G. Sierra, M. A. (2018). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Current Organic Chemistry, 22(16), 1595-1626.
- Kumar, R., & Singh, P. (2021). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research, 67(1), 132-143.
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 793. [Link]
-
Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
Sources
Preventing decomposition of pyrimidine carboxylic acids during workup
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of pyrimidine carboxylic acids during experimental workup. As valuable intermediates in pharmaceutical and agrochemical synthesis, ensuring their stability during isolation and purification is paramount to achieving high yield and purity.[1] This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrimidine carboxylic acid decomposing during workup? I'm seeing significant loss of product and evolution of gas.
A1: The most common decomposition pathway for pyrimidine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, is thermal or acid-catalyzed decarboxylation . This process involves the loss of carbon dioxide (CO₂) and is highly dependent on temperature and pH. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can stabilize the intermediate formed during CO₂ elimination. This is analogous to the known instability of similar heteroaromatic carboxylic acids like picolinic acid.[2][3]
Q2: Are all pyrimidine carboxylic acids equally unstable?
A2: No, the stability is highly dependent on the position of the carboxylic acid group.
-
Pyrimidine-2-carboxylic acid and Pyrimidine-4-carboxylic acid are generally the most susceptible to decarboxylation. The ring nitrogens are positioned to effectively stabilize the negative charge that develops on the ring after the loss of CO₂, often via a zwitterionic intermediate.[2]
-
Pyrimidine-5-carboxylic acid is significantly more stable. The carboxyl group is not directly adjacent to a ring nitrogen in a way that facilitates the common decarboxylation mechanisms seen in the other isomers. While decarboxylation is still possible under harsh conditions, it is far less likely during standard workup.[4]
Q3: Can the wrong choice of base during an extractive workup destroy my product?
A3: Absolutely. While converting the carboxylic acid to its carboxylate salt with a base is a standard method to transfer it to an aqueous layer, the choice of base is critical. Strong bases like sodium or lithium hydroxide can act as nucleophiles and attack the electron-deficient pyrimidine ring, potentially leading to ring-opening or other undesired side reactions, especially if the solution is heated.[5] It is crucial to use mild bases that are strong enough to deprotonate the carboxylic acid but not nucleophilic enough to degrade the ring.
Q4: I suspect trace metals from an upstream reaction are causing issues. Is this possible?
A4: Yes, certain transition metals can catalyze decarboxylation or other degradation pathways.[6][7] If your synthesis involved a metal catalyst (e.g., Palladium, Copper, Ruthenium), incomplete removal can lead to product loss in subsequent steps. The metals can act as Lewis acids, coordinating to the pyrimidine ring or the carboxyl group and facilitating decomposition.[8]
Troubleshooting Guide: From Reaction to Pure Product
This guide addresses common problems encountered during the workup and purification of pyrimidine carboxylic acids.
Problem 1: Low yield after aqueous workup and extraction.
-
Probable Cause A: Thermal Decomposition during Solvent Removal.
-
Why it Happens: The pyrimidine ring, especially when substituted with electron-withdrawing groups, makes the carboxylic acid prone to losing CO₂ upon heating.[9] Rotary evaporation, even at seemingly moderate temperatures (40-50 °C), can be sufficient to cause significant product loss over time.
-
Solution: Low-Temperature Processing.
-
Cooling: Always cool the reaction mixture to 0-5 °C in an ice bath before quenching or beginning any aqueous workup.
-
Extraction: Perform all extractions using cold solvents and an ice bath to keep the separatory funnel cool.
-
Concentration: Concentrate organic extracts under high vacuum and at the lowest possible temperature (preferably below 30 °C). If the product is still unstable, consider alternative solvent removal methods like lyophilization (freeze-drying) if the solvent system is appropriate.
-
-
-
Probable Cause B: Incorrect pH during Extraction or Precipitation.
-
Why it Happens: The solubility and stability of your compound are critically dependent on pH.[10][11] If the pH of the aqueous phase is not basic enough during the initial extraction, your carboxylate salt won't form, and the acid will remain in the organic layer. Conversely, if the pH is not acidic enough during the back-extraction/precipitation step, the product will remain dissolved in the aqueous phase as the carboxylate salt. Extreme pH values can also catalyze degradation.[12]
-
Solution: Precise pH Control.
-
Basification: Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to adjust the aqueous phase to a pH of ~8-9 for extraction. This ensures complete conversion to the water-soluble carboxylate salt.
-
Acidification: After separating the aqueous layer containing your product, cool it to 0-5 °C. Slowly add a dilute acid (e.g., 1M HCl or citric acid) dropwise with vigorous stirring to precipitate the carboxylic acid. Target a specific pH, often in the range of 2-4, which should be determined empirically for your specific molecule.[13] Monitor the pH carefully with a calibrated pH meter.
-
-
Problem 2: Product decarboxylates during purification by column chromatography.
-
Probable Cause: Stationary Phase Acidity and Frictional Heat.
-
Why it Happens: Standard silica gel is inherently acidic and has a high surface area. The interaction of the pyrimidine carboxylic acid with the acidic silica surface, combined with potential heat generated by the solvent front, can be enough to catalyze decarboxylation on the column.
-
Solution: Modified Chromatography Conditions.
-
Buffered Mobile Phase: Add a small amount of a volatile acid, like 0.5-1% acetic acid, to your eluent system (e.g., ethyl acetate/hexanes).[14] This suppresses the ionization of your carboxylic acid, reducing its interaction with the silica surface and minimizing tailing and on-column decomposition.
-
Deactivated Silica: Use a less acidic, deactivated silica gel (e.g., neutral silica or silica treated with a base like triethylamine before slurry packing).
-
Alternative Media: Consider using a different stationary phase altogether, such as alumina (basic or neutral) or C18 reverse-phase silica, which may be more compatible.
-
Flash Chromatography: Run the column quickly ("flash") to minimize the residence time of the compound on the stationary phase. Avoid letting the compound sit on the column for extended periods.
-
-
Understanding the Mechanism: Decarboxylation of Pyrimidine-4-Carboxylic Acid
The instability of certain isomers is not random; it is dictated by the electronic properties of the pyrimidine ring. The nitrogen at position 1 can stabilize the formation of a zwitterionic intermediate, which readily loses CO₂.
// Nodes with labels as images
Start [label=<
Pyrimidine-4-carboxylic acid>];
Zwitterion [label=<
Zwitterionic Intermediate>];
Ylide [label=<
Pyridinium Ylide>];
Product [label=<
Pyrimidine>];
CO2 [label="CO₂", shape=plaintext, fontcolor="#EA4335"];
// Edges and labels Start -> Zwitterion [label="Proton Transfer\n(Intramolecular or via Solvent)"]; Zwitterion -> Ylide [label="Decarboxylation", fontcolor="#EA4335"]; Zwitterion -> CO2 [style=invis]; // Helper for positioning Ylide -> Product [label="Protonation"];
// Rank to enforce layout {rank=same; Start; Zwitterion;} {rank=same; Ylide; CO2;} {rank=same; Product;} } } Caption: Proposed mechanism for decarboxylation via a zwitterionic intermediate.
Summary of Recommended Conditions
For quick reference, the table below summarizes the key parameters to control during the workup of sensitive pyrimidine carboxylic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C for workup; <30 °C for concentration | Minimizes the rate of thermal decarboxylation.[15] |
| Extraction pH (Base) | pH 8-9 using NaHCO₃ or K₂CO₃ | Ensures complete formation of the carboxylate salt for aqueous extraction without causing ring degradation.[14] |
| Precipitation pH (Acid) | pH 2-4 (or empirically determined pI) | Ensures complete protonation and precipitation of the neutral carboxylic acid for isolation.[13] |
| Acids/Bases | Use dilute acids (1M HCl) and mild bases (bicarbonates). | Avoids harsh conditions that can catalyze side reactions or product degradation.[5] |
| Solvents | Ethyl acetate, Dichloromethane | Common extraction solvents. Solubility should be confirmed for your specific compound.[16] |
| Purification | Flash chromatography with buffered eluent (e.g., 1% AcOH) or recrystallization. | Prevents on-column decomposition and provides high purity material.[13][14] |
By understanding the inherent instability of these molecules and carefully controlling the experimental conditions, particularly temperature and pH, researchers can successfully prevent decomposition and isolate their target pyrimidine carboxylic acids with high yield and purity.
References
-
How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful? | ResearchGate. (2024). ResearchGate. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Metal–organic framework - Wikipedia. (2024). Wikipedia. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (2021). Royal Society of Chemistry. [Link]
-
Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]
-
Imidazole - Wikipedia. (2024). Wikipedia. [Link]
-
(PDF) Degradation of Pyrimidine Nucleotides - ResearchGate. (2022). ResearchGate. [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. (2024). National Center for Biotechnology Information. [Link]
-
Pyrimidine-4-carboxylic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
- US5387713A - Process for purification of carboxylic acids - Google Patents. (1995).
-
Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]
-
Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. (2025). ACS Publications. [Link]
-
Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019). Reddit. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. (2022). ACS Publications. [Link]
-
Decarboxylation in Natural Products Biosynthesis | JACS Au - ACS Publications. (2024). ACS Publications. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (2022). National Center for Biotechnology Information. [Link]
- US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents. (1992).
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. (2024). LNEYA. [Link]
-
Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. (2017). YouTube. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023). MDPI. [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). UCLA. [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - OUCI. (2024). SpringerLink. [Link]
-
Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (n.d.). MDPI. [Link]
-
Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B - ResearchGate. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Metal Modified Catalysts for Decomposition of Ibuprofen from Aqueous Solutions - MDPI. (n.d.). MDPI. [Link]
-
Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced - YouTube. (2018). YouTube. [Link]
-
Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams - Graz University of Technology. (2022). Graz University of Technology. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (2025). ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives [ouci.dntb.gov.ua]
- 8. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Selectivity Assessment of Pyrimidine Inhibitors Against COX-1 and COX-2
Abstract
The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of modern anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] The pyrimidine scaffold has emerged as a privileged structure in the design of such selective agents.[4][5] This guide provides a comprehensive comparison of pyrimidine-based inhibitors, focusing on the experimental methodologies and structural determinants that govern their selectivity for COX-2 over COX-1. We will delve into the causality behind experimental choices, from foundational in vitro enzyme assays to the gold-standard human whole blood assay, and present a framework for interpreting selectivity data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation anti-inflammatory drugs.
The Critical Role of COX Isoform Selectivity
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs) and other prostanoids.[1] However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.
1.1 The Arachidonic Acid Cascade: A Tale of Two Enzymes
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues, playing a crucial role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[2][6] In contrast, COX-2 is typically absent or present at very low levels in normal tissues.[7] Its expression is rapidly induced by inflammatory stimuli like cytokines and endotoxins, leading to a surge in prostaglandin production at sites of inflammation.[6][7] This fundamental difference is the rationale behind developing COX-2 selective inhibitors: to target inflammation without disrupting the protective functions of COX-1.[1][2]
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.
1.2 The Pyrimidine Scaffold: A Privileged Structure for COX-2 Selectivity
The pyrimidine ring system has proven to be a versatile and effective scaffold in the design of selective COX-2 inhibitors.[4][5] Its unique electronic properties and synthetic tractability allow for the precise placement of substituents that can exploit the subtle but critical differences between the COX-1 and COX-2 active sites. Many potent and highly selective inhibitors are based on a diarylpyrimidine core, where two aromatic rings are attached to the central pyrimidine heterocycle.[8]
Assessing Selectivity: Methodologies and Experimental Design
Determining the selectivity of a compound is not a single measurement but a carefully constructed series of assays. The choice of assay is critical, as each provides a different layer of biological relevance.
2.1 In Vitro Enzyme Assays: The Foundation of Selectivity Profiling
The initial screening of potential inhibitors is almost always performed using purified, recombinant COX-1 and COX-2 enzymes. This approach offers a clean, direct measure of a compound's ability to inhibit enzyme activity without the complexities of cellular uptake, metabolism, or protein binding.
Protocol: Fluorometric In Vitro COX Inhibition Assay [9]
This protocol is based on a common method using a fluorometric assay kit.[9]
-
Reagent Preparation: Prepare COX assay buffer, cofactor working solution, and probe solution as per the manufacturer's instructions. Dilute the test pyrimidine inhibitor to a range of concentrations (e.g., 10⁻⁵ M to 10⁻⁹ M).[10]
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
75 µL COX Assay Buffer
-
10 µL Test Inhibitor Solution (or vehicle control)
-
2 µL COX Cofactor Working Solution
-
1 µL COX Probe Solution
-
1 µL Recombinant COX-1 or COX-2 enzyme[9]
-
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to each well to start the enzymatic reaction.[9]
-
Kinetic Measurement: Immediately measure the fluorescence kinetics for at least 10 minutes at 25°C, using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[9]
-
Data Analysis:
-
Calculate the rate (slope) of the reaction in the linear range for all samples.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2.2 The Human Whole Blood Assay: The Gold Standard for Preclinical Evaluation
While in vitro enzyme assays are essential for initial screening, they lack physiological relevance. The human whole blood (HWB) assay is considered the gold standard because it measures COX inhibition in a more complex, biologically relevant environment.[11] It accounts for drug binding to plasma proteins and assesses the inhibition of COX enzymes within their native cellular compartments: COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.[11][12][13]
Caption: Workflow of the Human Whole Blood Assay for COX Selectivity.
Protocol: Human Whole Blood Assay [11][12][14]
-
COX-1 Activity (Thromboxane B₂ Production):
-
Collect fresh blood into tubes without anticoagulant.
-
Immediately aliquot 1 mL samples into tubes containing various concentrations of the test inhibitor or vehicle (DMSO).
-
Allow the blood to clot for 1 hour at 37°C. This process triggers platelet activation and robust COX-1-mediated thromboxane A₂ (TXA₂) synthesis, which is rapidly hydrolyzed to the stable metabolite Thromboxane B₂ (TXB₂).
-
Centrifuge the samples to separate the serum.
-
Measure TXB₂ concentration in the serum using a validated enzyme immunoassay (EIA) or ELISA kit.[12]
-
-
COX-2 Activity (Prostaglandin E₂ Production):
-
Collect fresh blood into tubes containing an anticoagulant (e.g., heparin).
-
Aliquot 1 mL samples into tubes containing the test inhibitor or vehicle.
-
Add lipopolysaccharide (LPS) to each sample to induce COX-2 expression in monocytes.
-
Incubate the blood for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of Prostaglandin E₂ (PGE₂) in the plasma using a validated EIA or ELISA kit.[11]
-
2.3 Calculating the Selectivity Index (SI)
The primary metric for comparing inhibitors is the Selectivity Index (SI). It is a ratio of the IC50 values.
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher SI value indicates greater selectivity for COX-2. For example, a compound with an SI of 100 is 100-fold more selective for COX-2 than for COX-1.
Comparative Analysis of Pyrimidine-Based COX Inhibitors
The pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies. Substitutions on the pyrimidine core and its appended aryl rings can dramatically influence both potency and selectivity.[8] For instance, many selective inhibitors feature a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) group on one of the phenyl rings, a key pharmacophore for interacting with the COX-2 active site.[15]
| Compound ID | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | Diarylpyrazole | 9.4 | 0.08 | 117.5 | [16] |
| Compound 6 | Diarylpyrimidine | >100 | 1.8 | >55.6 | [17] |
| Compound L1 | Pyrimidine Derivative | >50 | 0.82 | >60.9 | [4][5] |
| Compound L2 | Pyrimidine Derivative | 32.7 | 0.61 | 53.6 | [4][5] |
| Compound | Diarylpyrimidine | N/A | N/A | 81,300 (HWB) | [8] |
Note: Data is compiled from different studies and assay conditions may vary. The Selectivity Index for Compound was calculated from a Human Whole Blood (HWB) assay and reported relative to rofecoxib, highlighting its exceptional selectivity.[8]
The Structural Basis for COX-2 Selectivity
The selectivity of certain pyrimidine inhibitors for COX-2 is not accidental; it is a direct result of key structural differences in the active sites of the two enzyme isoforms.[6]
-
The Val523 vs. Ile523 Switch: The most critical difference lies at position 523. COX-2 has a smaller valine residue at this position, whereas COX-1 has a larger, bulkier isoleucine.
-
The Side Pocket: This substitution in COX-2 creates a hydrophilic side pocket adjacent to the main active site channel. The COX-1 active site lacks this pocket due to the presence of the larger Ile523.
-
Exploiting the Difference: Selective inhibitors, particularly those with sulfonamide or similar moieties, are designed to be too bulky to fit comfortably into the narrower COX-1 channel.[2] Instead, they bind in the main channel of COX-2 while their sulfonamide "tail" extends into and forms favorable interactions (e.g., hydrogen bonds with Arg513) within the selective side pocket.[15] This secondary binding interaction significantly increases their affinity and residence time in COX-2, leading to potent and selective inhibition.
Conclusion and Future Directions
The assessment of COX-1/COX-2 selectivity is a multi-step, evidence-based process that is fundamental to the development of safer anti-inflammatory drugs. The pyrimidine scaffold has proven to be an exceptional platform for creating highly selective COX-2 inhibitors.[5] As demonstrated, the journey from a simple enzymatic assay to a physiologically relevant whole blood assay provides a progressively clearer picture of a compound's true therapeutic potential. The key to successful drug design lies in understanding and exploiting the structural nuances between the COX isoforms, a principle elegantly demonstrated by the interaction of diarylpyrimidine sulfonamides with the COX-2 side pocket. Future research will undoubtedly focus on refining these scaffolds to further improve selectivity, optimize pharmacokinetic properties, and minimize the potential for off-target effects, including the cardiovascular risks that have been associated with some selective COX-2 inhibitors.[2]
References
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(5), 1151–1156. [Link]
-
Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(19), 6845. [Link]
-
Jeon, J., et al. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 27(19), 6653. [Link]
-
Bruno, A., et al. (2022). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry, 65(13), 8757–8781. [Link]
-
Samala, S., et al. (2018). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 16(43), 8448–8455. [Link]
-
Hassan, M., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 11(3), 735–752. [Link]
-
Timpe Behnen, E. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Practical Pain Management. [Link]
-
Szeląg, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Hassan, M., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega. [Link]
-
Belton, O. A., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 50(4), 353–359. [Link]
-
Szeląg, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]
-
Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475. [Link]
-
Kumar, A., et al. (2023). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. ResearchGate. [Link]
-
Smith, W. L., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Clinical Investigation, 106(4), 463–468. [Link]
-
Kumar, S., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 220–232. [Link]
-
Brideau, C., et al. (2001). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American Journal of Veterinary Research, 62(11), 1755–1760. [Link]
-
Husain, A., et al. (2016). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4690. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medcentral.com [medcentral.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
